molecular formula C10H11N7O3S B14722662 4-[(2,6-Diamino-5-nitrosopyrimidin-4-yl)amino]benzenesulfonamide CAS No. 6935-18-8

4-[(2,6-Diamino-5-nitrosopyrimidin-4-yl)amino]benzenesulfonamide

Cat. No.: B14722662
CAS No.: 6935-18-8
M. Wt: 309.31 g/mol
InChI Key: TUXJIGLAHHJKDP-UHFFFAOYSA-N
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Description

4-[(2,6-Diamino-5-nitrosopyrimidin-4-yl)amino]benzenesulfonamide is a complex organic compound with the molecular formula C10H11N7O3S. This compound is notable for its unique structure, which includes both a pyrimidine ring and a benzenesulfonamide group. It has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Diamino-5-nitrosopyrimidin-4-yl)amino]benzenesulfonamide typically involves multiple steps. One common route starts with the preparation of 2,6-diamino-5-nitrosopyrimidin-4-ol, which is then reacted with 4-aminobenzenesulfonamide under specific conditions to form the target compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Diamino-5-nitrosopyrimidin-4-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the nitroso group to a nitro group.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-[(2,6-Diamino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide.

    Reduction: Formation of 4-[(2,6-Diamino-5-aminopyrimidin-4-yl)amino]benzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,6-Diamino-5-nitrosopyrimidin-4-yl)amino]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,6-Diamino-5-nitrosopyrimidin-4-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biological pathways, leading to its antibacterial and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diamino-5-nitrosopyrimidin-4-ol
  • 4-[(2,6-Diamino-5-nitrosopyrimidin-4-yl)amino]phenol
  • 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

Uniqueness

4-[(2,6-Diamino-5-nitrosopyrimidin-4-yl)amino]benzenesulfonamide is unique due to its combined pyrimidine and benzenesulfonamide structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from its analogs .

Properties

CAS No.

6935-18-8

Molecular Formula

C10H11N7O3S

Molecular Weight

309.31 g/mol

IUPAC Name

4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzenesulfonamide

InChI

InChI=1S/C10H11N7O3S/c11-8-7(17-18)9(16-10(12)15-8)14-5-1-3-6(4-2-5)21(13,19)20/h1-4H,(H2,13,19,20)(H5,11,12,14,15,16)

InChI Key

TUXJIGLAHHJKDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2N=O)N)N)S(=O)(=O)N

Origin of Product

United States

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